5-Chlorobenzothiophene-2-acetic acid
Description
5-Chlorothiophene-2-carboxylic acid (CAS: 24065-33-6) is a halogenated thiophene derivative with a carboxylic acid functional group at the 2-position and a chlorine substituent at the 5-position of the thiophene ring. Its molecular formula is C₅H₃ClO₂S, and it is widely used as a biochemical reagent in pharmaceutical research, particularly in synthesizing intermediates for drugs like rivaroxaban (a direct oral anticoagulant) . The compound is characterized by its high acidity, solubility in polar solvents, and reactivity in coupling reactions, making it valuable in medicinal chemistry.
Properties
Molecular Formula |
C10H7ClO2S |
|---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
2-(5-chloro-1-benzothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C10H7ClO2S/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
LGAPNNJIUFULJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
5-Chlorobenzothiophene-2-acetic acid has shown promising antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the broth microdilution susceptibility method. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies assessed its cytotoxic effects on several tumor cell lines, including human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment .
Cardiovascular Applications
this compound is being explored for its potential use in cardiovascular drugs. Its derivatives have been linked to the inhibition of platelet aggregation and vasodilation, making it a candidate for treating cardiovascular diseases .
Agricultural Applications
Pesticide Development
The compound is recognized for its utility in developing synthetic pesticides and herbicides. Its derivatives are used to create broad-spectrum agricultural chemicals that can effectively control pests while minimizing environmental impact .
Plant Growth Regulation
Some studies suggest that compounds related to this compound may influence plant growth and development, potentially serving as growth regulators in agricultural practices .
Material Science Applications
Dyes and Pigments
this compound serves as an intermediate in synthesizing dyes and pigments. It can be used to produce vibrant colorants suitable for various materials, including textiles and plastics .
Case Study 1: Antimicrobial Efficacy
- Objective: Assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings: Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) were observed, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Evaluation
- Objective: Evaluate cytotoxic effects on MCF-7 breast cancer cells.
- Findings: The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
Case Study 3: Agricultural Impact
- Objective: Investigate the efficacy of derivatives as pesticides.
- Findings: The derivatives showed promising results in controlling pest populations while being less harmful to beneficial species.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Agricultural | Various pests | Effective pest control | 2024 |
Comparison with Similar Compounds
Halogenated Thiophene Carboxylic Acids
Substituent position and halogen type significantly influence the properties of thiophene derivatives. Below is a comparative analysis of structurally related halogenated compounds:
Table 1: Halogenated Thiophene Carboxylic Acids
Key Findings :
- Electronic Effects : The chlorine at the 5-position in 5-chloro-2-thiophenecarboxylic acid enhances electrophilicity compared to the 4-chloro isomer, facilitating nucleophilic substitution reactions .
- Steric Hindrance : Bromine in the 5-bromo-4-chloro derivative increases steric bulk, reducing reactivity in some coupling reactions but improving stability in harsh conditions .
Functional Group Variations in Thiophene Derivatives
Replacing the chlorine substituent or modifying the carboxylic acid group alters physicochemical and biological properties:
Table 2: Functional Group Variations
Key Findings :
- Electron-Withdrawing Groups : The acetyl group in 5-acetyl-2-thiophenecarboxylic acid increases acidity (pKa ~2.1) compared to the chloro derivative (pKa ~2.5), enhancing metal coordination capacity .
- Bifunctional Reactivity : The chloroacetyl group in 175203-15-3 allows sequential nucleophilic substitutions, useful in multi-step organic syntheses .
Pharmaceutical Relevance and Impurity Profiles
5-Chlorothiophene-2-carboxylic acid is critical in synthesizing rivaroxaban-related compounds (e.g., Rivaroxaban Impurity C) due to its role as a key intermediate. Comparatively, 5-hydroxy-1-benzothiophene-2-carboxylic acid (CAS: 95094-87-4) shares structural similarities but includes a fused benzene ring, which increases lipophilicity and alters metabolic stability .
Table 3: Pharmacological Comparison
Preparation Methods
Friedel-Crafts Acylation and Hydrolysis
Friedel-Crafts acylation serves as a foundational method for constructing the benzothiophene backbone while introducing electrophilic substituents. In this approach, 2-chlorothiophene undergoes acylation with trichloroacetyl chloride in the presence of AlCl₃, forming 2-trichloroacetyl-5-chlorothiophene. Subsequent hydrolysis with aqueous NaOH yields 5-chlorothiophene-2-carboxylic acid, which is further functionalized to the acetic acid derivative .
Reaction Conditions:
-
Temperature: 80–100°C for acylation; room temperature for hydrolysis.
-
Catalyst: Aluminum trichloride (10–15 mol%).
The reaction mechanism involves electrophilic substitution at the thiophene ring’s α-position, favored by the electron-withdrawing chlorine atom. Critically, excess AlCl₃ must be quenched post-reaction to prevent side reactions, such as oligomerization .
Grignard Reagent-Mediated Carboxylation
This method leverages the reactivity of Grignard reagents to introduce carboxylic acid groups. 5-Chloro-2-bromothiophene reacts with magnesium in dry THF to form the corresponding Grignard reagent, which is then treated with CO₂ to yield 5-chlorothiophene-2-carboxylate. Acidic workup (e.g., HCl) converts the ester to the free acid .
Key Steps:
-
Grignard Formation:
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Temperature: 0–5°C during Mg activation; reflux (66°C) for 12 h.
-
-
CO₂ Insertion:
-
Gaseous CO₂ bubbled into the reaction mixture at -78°C.
-
-
Acidification:
-
1 M HCl added dropwise to precipitate the product.
-
Yield: 72–85%, depending on bromide purity . Challenges include moisture sensitivity and competing side reactions, necessitating strict anhydrous conditions.
Oxidation of 5-Chloro-2-Acetylthiophene
Oxidation of acetylthiophene derivatives offers a streamlined route to carboxylic acids. 5-Chloro-2-acetylthiophene is treated with NaClO₂ and KH₂PO₄ in a mixed solvent system (e.g., t-BuOH/H₂O), converting the acetyl group to carboxylic acid via the Kornblum oxidation mechanism .
Optimized Parameters:
-
Oxidizing Agent: Sodium chlorite (1.2 equiv).
-
Buffer: Potassium dihydrogen phosphate (pH 4–5).
-
Temperature: 40°C for 6 h.
Yield: 89–92% after recrystallization from toluene . This method avoids harsh acidic conditions but requires careful pH control to prevent overoxidation.
Nucleophilic Substitution with Glycine Derivatives
Amino acid-based functionalization provides an alternative pathway. 3-Chlorobenzo[b]thiophene-2-carbonyl chloride reacts with glycine in acetone under basic conditions (K₂CO₃), forming 2-(3-chlorobenzo[b]thiophene-2-carboxamido)acetic acid. Acidic hydrolysis then cleaves the amide bond, yielding the target compound .
Procedure:
-
Amidation:
-
Glycine (1 equiv), K₂CO₃ (2 equiv), acetone reflux for 10 h.
-
-
Hydrolysis:
-
6 M HCl, 100°C for 4 h.
-
Yield: 77% after recrystallization . Side products, such as dimerized species, may form if stoichiometry is imbalanced.
One-Pot Chlorination and Carboxylation
A patent-pending one-pot method simplifies synthesis by integrating chlorination and carboxylation. 2-Thiophenecarboxaldehyde undergoes chlorination with Cl₂ at -5–25°C, forming 5-chloro-2-thiophenecarboxaldehyde. Subsequent treatment with NaOH and Cl₂ at 30°C generates the carboxylic acid, which is extracted and purified .
Advantages:
Mechanistic Insight:
-
Chlorine acts as both an electrophile and oxidizing agent.
-
Sodium sulfite quenches excess Cl₂, minimizing side reactions.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 2-Chlorothiophene | AlCl₃, NaOH | 98.8 | High yield; scalable | Requires hazardous AlCl₃ |
| Grignard Carboxylation | 5-Chloro-2-bromothiophene | Mg, CO₂ | 85 | Versatile for derivatives | Moisture-sensitive; costly reagents |
| Oxidation | 5-Chloro-2-acetylthiophene | NaClO₂, KH₂PO₄ | 92 | Mild conditions | pH sensitivity |
| Nucleophilic Substitution | 3-Chlorobenzo[b]thiophene | Glycine, K₂CO₃ | 77 | Uses amino acids | Multi-step; moderate yield |
| One-Pot Synthesis | 2-Thiophenecarboxaldehyde | Cl₂, NaOH | 97 | Efficient; minimal waste | Requires precise temperature control |
Q & A
What are the established synthetic routes for 5-chlorobenzothiophene-2-acetic acid, and how do reaction conditions influence yield?
Basic
The synthesis typically involves multi-step reactions starting from benzothiophene derivatives. A common approach includes:
Chlorination : Introducing chlorine at the 5-position using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–5°C) to avoid over-chlorination.
Acetic Acid Sidechain Introduction : Coupling via Friedel-Crafts acylation or nucleophilic substitution, often using catalysts like AlCl₃ or Pd-based systems for regioselectivity .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Key Factors : Temperature control during chlorination prevents byproducts, while catalyst choice (e.g., Pd(PPh₃)₄ vs. AlCl₃) affects substitution patterns. Yields range from 40–65% depending on step optimization .
How can researchers characterize this compound and confirm its structural integrity?
Basic
Methodology :
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm, split patterns indicating substitution) and the acetic acid sidechain (δ 2.6–3.1 ppm for CH₂, δ 12.1 ppm for COOH).
- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 226.6) .
What strategies resolve contradictions in reported biological activities of this compound derivatives?
Advanced
Approach :
Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify outliers.
Structural Validation : Re-synthesize disputed compounds and validate purity (>95% by HPLC).
Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., COX-2 inhibitors for anti-inflammatory studies).
Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show conflicting COX-2 inhibition; reassessment under standardized conditions revealed solvent polarity effects on activity .
How can computational modeling predict the reactivity of this compound in novel reactions?
Advanced
Methodology :
DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., COX-2) to identify binding motifs.
SAR Studies : Corrogate computed electrostatic potentials with experimental IC₅₀ values to design derivatives with enhanced activity.
Case Study : MD simulations predicted improved binding affinity for 5-chloro derivatives with a methylthio (-SCH₃) substituent at position 3, later confirmed experimentally .
What are the challenges in optimizing reaction yields for large-scale synthesis?
Advanced
Experimental Design :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a 3² factorial design improved acylation yield from 50% to 78% by optimizing AlCl₃ concentration (0.5–1.2 eq.) and reaction time (2–6 hrs) .
- Continuous Flow Systems : Mitigate exothermicity risks in chlorination steps by using microreactors for better heat dissipation.
How do structural modifications at the 2-position affect pharmacological activity?
Advanced
SAR Findings :
- Acetic Acid vs. Ester Derivatives : The free -COOH group is critical for COX-2 inhibition (IC₅₀ = 0.8 µM vs. >10 µM for methyl esters).
- Substituent Effects : Bulky groups (e.g., benzyl) at the 2-position reduce solubility but enhance membrane permeability in cell-based assays .
What purification techniques are most effective for isolating this compound?
Basic
Protocol :
Extraction : Partition between ethyl acetate and 5% NaHCO₃ to remove acidic impurities.
Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1).
Recrystallization : Ethanol/water (1:3) yields crystals with >99% purity (HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
